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Cat. No.: B15618037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two prominent

kinase inhibitors: PF-06737007 and Entrectinib. The information presented herein is supported

by available preclinical data to assist researchers in evaluating these compounds for their

specific research applications.

Introduction
PF-06737007 is recognized as a potent pan-Trk inhibitor, targeting the family of tropomyosin

receptor kinases. Entrectinib is a clinically approved, multi-targeted kinase inhibitor effective

against tumors with NTRK, ROS1, or ALK gene fusions. Understanding the distinct selectivity

profiles of these inhibitors is crucial for predicting their efficacy and potential off-target effects in

both preclinical and clinical settings.

Kinase Selectivity Profiles
The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic

window and potential for toxicity. The following tables summarize the known kinase inhibition

data for PF-06737007 and Entrectinib.

PF-06737007: A Highly Selective Pan-Trk Inhibitor
PF-06737007 demonstrates potent inhibition of TrkA, TrkB, and TrkC in cell-based assays.[1][2]

Notably, it is reported to have superb selectivity for the Trk kinase family. At a concentration of 1
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µM, PF-06737007 inhibits TrkA by over 95% while not inhibiting any other tested kinases by

more than 40%.[1] A detailed public off-target kinase panel for PF-06737007 is not currently

available.

Target IC50 (nM) (Cell-based assay)

TrkA 7.7[1][2]

TrkB 15[1][2]

TrkC 3.9[1][2]

Caption: Table 1. On-target cellular potency of

PF-06737007 against Trk kinases.

Entrectinib: A Multi-Targeted Kinase Inhibitor
Entrectinib is a potent inhibitor of Trk kinases, ROS1, and ALK.[3] Its multi-targeted nature

provides a broader spectrum of activity against various oncogenic drivers. However, this also

results in a wider range of off-target interactions compared to highly selective inhibitors.

Primary Targets IC50 (nM)

TrkA 1

TrkB 3

TrkC 5

ROS1 7

ALK 12

Caption: Table 2. Potency of Entrectinib against

its primary kinase targets.
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Off-Target Kinases IC50 (nM)

JAK2 40

ACK1 70

IGF1R 122

FAK 140

FLT3 164

BRK 195

IR 209

AUR2 215

JAK3 349

Caption: Table 3. Select off-target kinase

inhibition by Entrectinib.

Experimental Protocols
The following are generalized protocols representative of the methodologies used to determine

the kinase selectivity of inhibitors like PF-06737007 and Entrectinib.

Biochemical Kinase Assays (ATP-Competition)
Biochemical assays are utilized to determine the direct inhibitory activity of a compound on a

purified kinase. The ATP-competitive nature of an inhibitor is often assessed using this method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against

a panel of purified kinases.

General Procedure:

Reagent Preparation: A reaction buffer is prepared containing a buffer (e.g., Tris-HCl), a

divalent cation (e.g., MgCl2), and a reducing agent (e.g., DTT). Kinase, substrate (a peptide

or protein), and ATP are prepared in this buffer. The test compound is serially diluted.
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Reaction Initiation: The kinase, substrate, and test compound are pre-incubated. The

reaction is initiated by the addition of ATP. For ATP-competition assays, the concentration of

ATP is typically kept near its Michaelis-Menten constant (Km) for the specific kinase.

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature,

within the linear range of product formation.

Detection: The amount of phosphorylated substrate is quantified. This can be achieved

through various methods, including:

Radiometric Assays: Using ³²P or ³³P-labeled ATP and measuring the incorporation of the

radiolabel into the substrate.

Fluorescence/Luminescence-Based Assays: Employing modified substrates or antibodies

to detect phosphorylation, leading to a change in fluorescence or luminescence.

Data Analysis: The percentage of kinase activity is calculated relative to a vehicle control

(e.g., DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal

curve.

Cell-Based Kinase Inhibition Assays
Cell-based assays measure the ability of a compound to inhibit a kinase within a cellular

context, providing insights into its cell permeability and activity on the target in its native

environment.

Objective: To determine the IC50 of a compound for a specific kinase in a cellular system.

General Procedure:

Cell Culture: A cell line that endogenously expresses the target kinase or has been

engineered to overexpress it is cultured to a suitable confluency.

Compound Treatment: The cells are treated with serial dilutions of the test compound for a

defined period.

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular

proteins.
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Target Engagement/Downstream Signaling Analysis: The inhibitory effect of the compound is

assessed by:

Western Blotting: Analyzing the phosphorylation status of the target kinase

(autophosphorylation) or its downstream substrates using phospho-specific antibodies.

ELISA or other Immunoassays: Quantifying the levels of phosphorylated target or

substrate.

Data Analysis: The levels of phosphorylation are quantified and normalized to a loading

control (e.g., total protein or a housekeeping gene). IC50 values are calculated from the

dose-response curve.

Signaling Pathway and Mechanism of Action
Both PF-06737007 and Entrectinib function as ATP-competitive inhibitors. They bind to the

ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream

substrates and thereby inhibiting the signaling cascade.

Trk Signaling Pathway Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins. Upon

activation, they dimerize and autophosphorylate, leading to the activation of several

downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are

crucial for cell survival, proliferation, and differentiation. Both PF-06737007 and Entrectinib

block these downstream signaling events by inhibiting Trk autophosphorylation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15618037?utm_src=pdf-body
https://www.benchchem.com/product/b15618037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Inhibitors

Cytoplasm

Nucleus

Neurotrophin

Trk Receptor
(TrkA, TrkB, TrkC)

Binds and Activates

RAS PI3K

PF-06737007

Inhibits ATP Binding

Entrectinib

Inhibits ATP Binding

RAF

MEK

ERK

Gene Transcription

AKT

Cell Survival,
Proliferation,
Differentiation

Drives

Click to download full resolution via product page

Caption: Trk signaling pathway and points of inhibition by PF-06737007 and Entrectinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15618037?utm_src=pdf-body-img
https://www.benchchem.com/product/b15618037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Kinase Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the selectivity of kinase

inhibitors.

Phase 1: Initial Screening

Phase 2: Dose-Response and Cellular Activity

Phase 3: Data Analysis and Comparison

Phase 4: Conclusion

Primary Target Assay
(e.g., TrkA, TrkB, TrkC)

IC50 Determination for
On- and Off-Targets

Selectivity Panel Screening
(Broad Kinome Panel)

Compare IC50 Values Generate Selectivity Scores
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Determine Relative Selectivity Profile

Click to download full resolution via product page

Caption: A generalized workflow for comparing kinase inhibitor selectivity.

Summary
PF-06737007 and Entrectinib represent two distinct approaches to targeting Trk kinases. PF-
06737007 is a highly selective pan-Trk inhibitor, suggesting a potentially favorable therapeutic

window with fewer off-target effects. In contrast, Entrectinib is a multi-targeted inhibitor with

potent activity against Trk, ROS1, and ALK. This broader activity profile makes it a versatile

agent for cancers driven by any of these kinases, though it may be associated with a different

side-effect profile due to its engagement with a larger number of kinases. The choice between
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a highly selective versus a multi-targeted inhibitor will ultimately depend on the specific

therapeutic context and the genetic makeup of the tumor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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